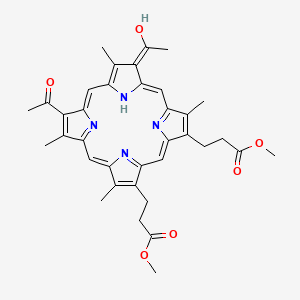
2,4-Diacetyl deuteroporphyrin IX dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diacetyl deuteroporphyrin IX dimethyl ester is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is a derivative of deuteroporphyrin IX, a type of porphyrin, which are organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis .
Méthodes De Préparation
The preparation of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester generally involves multi-step organic synthesis reactions. The synthetic route typically includes the synthesis of the porphyrin core, followed by esterification reactions to introduce the dimethyl ester groups. The acetyl groups are then introduced through acetylation reactions. Specific reaction conditions, such as the choice of solvents and catalysts, can vary depending on the desired yield and purity .
Analyse Des Réactions Chimiques
2,4-Diacetyl deuteroporphyrin IX dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the acetyl or ester groups.
Esterification and Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids, or new ester groups can be introduced through esterification reactions.
Applications De Recherche Scientifique
2,4-Diacetyl deuteroporphyrin IX dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various porphyrin derivatives and complexes.
Biology: The compound serves as a fluorescent probe for detecting and quantifying metal ions.
Medicine: It is used in the study of heme proteins and their functions.
Industry: The compound is utilized in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester involves its interaction with metal ions and proteins. The compound can form complexes with metal ions, which can then participate in various biochemical processes. The acetyl and ester groups can also influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
2,4-Diacetyl deuteroporphyrin IX dimethyl ester can be compared with other porphyrin derivatives, such as:
Protoporphyrin IX: A precursor to heme, it lacks the acetyl and ester groups present in this compound.
Hematoporphyrin: Another porphyrin derivative used in photodynamic therapy, it has different functional groups compared to this compound.
Uroporphyrin: Contains carboxyl groups instead of acetyl and ester groups, making it more hydrophilic.
These comparisons highlight the unique functional groups of this compound, which contribute to its specific reactivity and applications.
Propriétés
Formule moléculaire |
C36H38N4O6 |
|---|---|
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
methyl 3-[(13E)-8-acetyl-13-(1-hydroxyethylidene)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,40,42H,9-12H2,1-8H3/b25-13?,30-16?,31-14?,32-15?,36-22+ |
Clé InChI |
OBXOKWVEHMQDLZ-VFWMSXQYSA-N |
SMILES isomérique |
CC1=C(C2=NC1=CC3=NC(=CC4=C(/C(=C(/C)\O)/C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC |
SMILES canonique |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(C)O)C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)
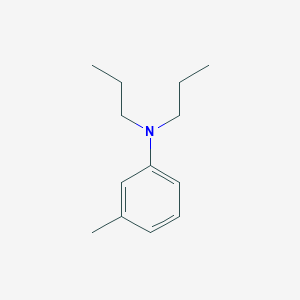
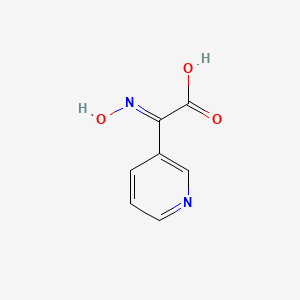
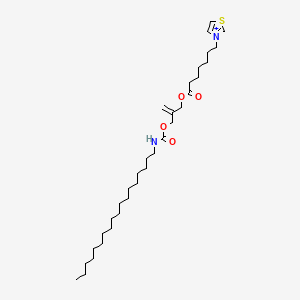
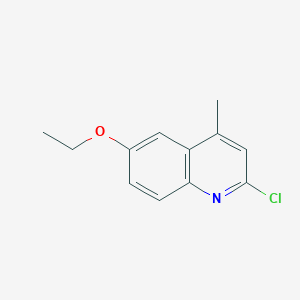
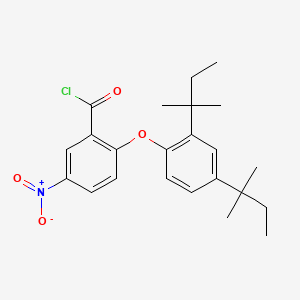
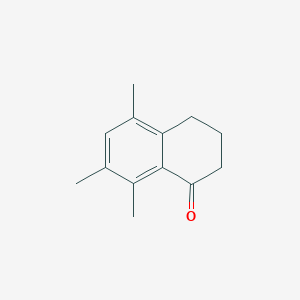

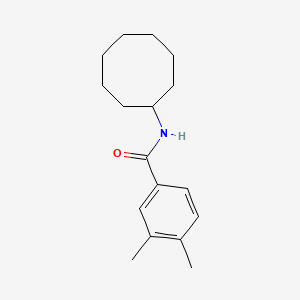
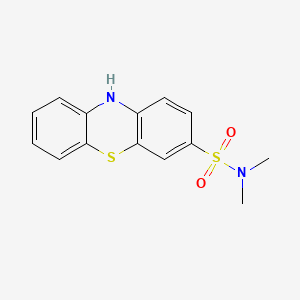
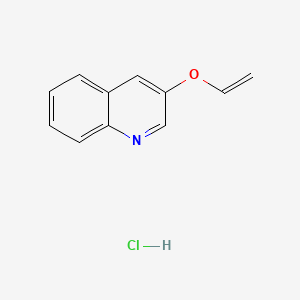
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
